![molecular formula C14H8F6O4S4 B5178377 Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] CAS No. 17162-46-8](/img/structure/B5178377.png)
Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] is a fluorinated organosulfur compound. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two trifluoromethylsulfonyl groups attached to a disulfide linkage, making it a valuable intermediate in the synthesis of other fluorinated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] typically involves the reaction of perchloromethyl mercaptan or thiophosgene with sodium fluoride . This reaction produces the desired disulfide compound under controlled conditions. The reaction is carried out in a two-chamber reactor with simple PPh3 and N-bromosuccinimide as the activator .
Industrial Production Methods
Industrial production of disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] follows similar synthetic routes but on a larger scale. The use of specialized equipment and optimized reaction conditions ensures the efficient and safe production of this compound. The industrial process also involves stringent safety measures due to the toxic nature of the intermediates and the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can break the disulfide linkage, leading to the formation of thiol derivatives.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Wissenschaftliche Forschungsanwendungen
Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] involves its ability to undergo various chemical reactions that modify the structure and function of target molecules. The trifluoromethylsulfonyl groups are strong electron-withdrawing groups, which can influence the reactivity and stability of the compound. The disulfide linkage can be cleaved under reducing conditions, leading to the formation of thiol derivatives that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethyl) disulfide: This compound is similar in structure but lacks the phenyl groups.
Dimethyl (trifluoromethylthio)arsine: Another fluorinated organosulfur compound with different applications and properties.
Uniqueness
Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] is unique due to the presence of both trifluoromethylsulfonyl groups and a disulfide linkage. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
IUPAC Name |
1-(trifluoromethylsulfonyl)-4-[[4-(trifluoromethylsulfonyl)phenyl]disulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O4S4/c15-13(16,17)27(21,22)11-5-1-9(2-6-11)25-26-10-3-7-12(8-4-10)28(23,24)14(18,19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKUTKHDBUUNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367982 |
Source


|
| Record name | Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17162-46-8 |
Source


|
| Record name | Disulfide, bis[4-[(trifluoromethyl)sulfonyl]phenyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2,8-Trimethylpyrano[2,3-f]indol-6-one](/img/structure/B5178295.png)
![(5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5178303.png)

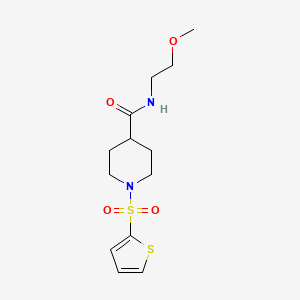
![6-[5-(4-Nitrophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5178326.png)
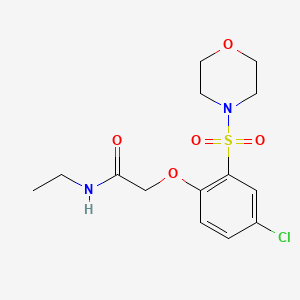
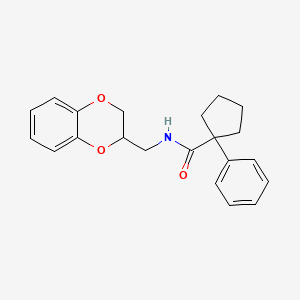
![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)

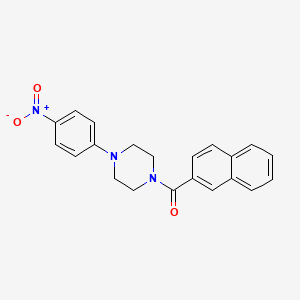
![1-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B5178362.png)
![1-Chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B5178371.png)
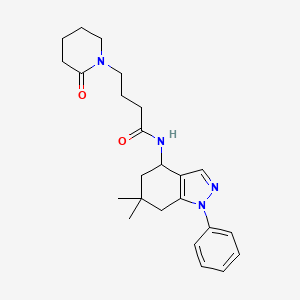
![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)
